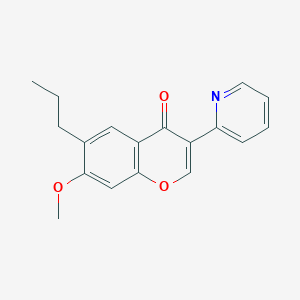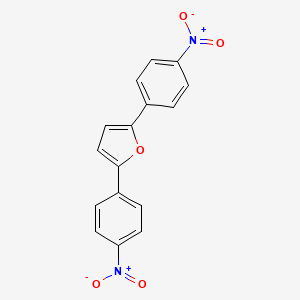
7-methoxy-6-propyl-3-(pyridin-2-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives It is characterized by the presence of a methoxy group at the 7th position, a propyl group at the 6th position, and a pyridin-2-yl group at the 3rd position of the chromen-4-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with propyl bromide in the presence of a base such as potassium carbonate can yield the desired product . The reaction is usually carried out in a solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chromen-4-one core can be reduced to chroman-4-one derivatives.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of substituted pyridin-2-yl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 6-ethyl-7-methoxy-3-pyridin-2-yl-chromen-4-one
- 7-methoxy-4-phenyl-6-propyl-2H-chromen-2-one
- 7-methoxy-4-propyl-2H-chromen-2-one
Uniqueness
7-methoxy-6-propyl-3-pyridin-2-yl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C18H17NO3 |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
7-methoxy-6-propyl-3-pyridin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H17NO3/c1-3-6-12-9-13-17(10-16(12)21-2)22-11-14(18(13)20)15-7-4-5-8-19-15/h4-5,7-11H,3,6H2,1-2H3 |
Clave InChI |
VBMCRFUUXVUAPB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11994979.png)

![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995005.png)


![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)



